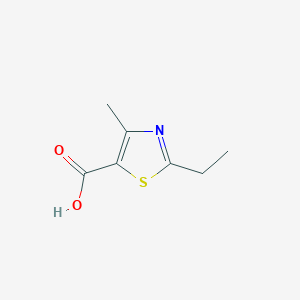

2-エチル-4-メチル-1,3-チアゾール-5-カルボン酸

概要

説明

2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid (EMTTCA) is an organic compound with a molecular formula of C8H10NO2S. It is a colorless solid that is soluble in water and ethanol. EMTTCA has a wide range of applications in both industrial and scientific research. It has been used as a reagent in the synthesis of several compounds including pharmaceuticals, insecticides, and herbicides. It has also been used as a catalyst in organic synthesis, as a chelating agent, and as a corrosion inhibitor.

科学的研究の応用

薬理学: 抗菌剤

2-エチル-4-メチル-1,3-チアゾール-5-カルボン酸とその誘導体は、抗菌剤としての可能性を探求されてきました。 チアゾール環は、多くの生物学的に活性な化合物のコア構造であり、この環への修飾は、特にグラム陽性菌に対して有意な抗菌活性を有する物質につながる可能性があります .

農業: 殺菌剤および殺菌剤

農業部門では、チアゾール誘導体は、殺菌剤および殺菌剤の混合物を開発するために使用されます。 これらの化合物は、さまざまな真菌および細菌の病気から作物を保護するのに役立ち、収量増加と食料安全保障に貢献します .

化学合成: 構築ブロック

この化合物は、より複雑な分子の合成のためのヘテロ環状構築ブロックとして機能します。 その構造はさまざまな置換を可能にするため、有機合成における汎用性の高い前駆体となり、さまざまな特性を持つ幅広い化学物質につながります .

工業用途: 材料保存

チアゾール誘導体は、材料科学および保存に用途があります。 その抗菌特性により、材料を微生物の劣化から保護するコーティングや処理に適しており、工業製品の寿命を延ばします .

環境用途: キサンチンオキシダーゼ阻害剤

チアゾール-5-カルボン酸誘導体は、強力なキサンチンオキシダーゼ阻害剤として研究されてきました。 これらの阻害剤は、痛風や高尿酸血症などの状態を管理するために使用でき、環境汚染物質の酸化ストレスを軽減することにも関係しています .

バイオテクノロジー: 酵素阻害

バイオテクノロジー研究では、チアゾール誘導体は、酵素阻害における役割について調査されています。 特定の酵素を阻害することで、これらの化合物は生物学的経路を調節するために使用でき、これは新しい治療法と診断ツールの開発に不可欠です .

作用機序

Target of Action

The primary target of 2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid is the xanthine oxidase enzyme . Xanthine oxidase is a form of xanthine oxidoreductase, a versatile molybdoflavoprotein that is involved in the metabolism of purines . It catalyzes the oxidative hydroxylation of hypoxanthine and xanthine to produce uric acid .

Mode of Action

The compound interacts with its target, the xanthine oxidase enzyme, by inhibiting its activity . The inhibition is achieved by blocking the catalytic active site of the enzyme, which prevents the substrate from binding . This interaction results in a decrease in the production of uric acid .

Biochemical Pathways

The inhibition of xanthine oxidase affects the purine metabolism pathway . This pathway is responsible for the breakdown of purines, which are essential components of nucleic acids. The inhibition of xanthine oxidase leads to a decrease in the production of uric acid, a byproduct of purine metabolism .

Result of Action

The inhibition of xanthine oxidase by 2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid leads to a decrease in the production of uric acid . This can have therapeutic benefits in conditions such as gout, where there is an overproduction of uric acid .

Safety and Hazards

The compound is classified as a combustible solid. It does not have a flash point. In case of eye contact, it is recommended to flush the eyes by separating the eyelids with fingers. If irritation persists, seek medical attention. If inhaled, remove to fresh air. In severe cases or if symptoms persist, seek medical attention .

将来の方向性

Thiazole derivatives have been found to have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents . Therefore, the future directions of 2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid could involve further exploration of its potential therapeutic applications.

生化学分析

Biochemical Properties

Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Thiazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

2-ethyl-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-3-5-8-4(2)6(11-5)7(9)10/h3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJXYOPYBANALA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(S1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40550756 | |

| Record name | 2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113366-46-4 | |

| Record name | 2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main finding of the research paper?

A1: The research investigates the use of 2-ethyl-4-methyl-1,3-thiazole-5-carboxylic acid as a potential corrosion inhibitor. The researchers used a combination of electrochemical techniques and theoretical calculations to understand how effectively this compound could inhibit corrosion. []

Q2: What methods were used to study the corrosion inhibition properties of 2-ethyl-4-methyl-1,3-thiazole-5-carboxylic acid?

A2: The research employed both experimental and computational approaches. Electrochemical techniques were likely used to assess the corrosion rate in the presence and absence of the compound. Additionally, theoretical calculations were probably employed to further understand the interactions between the compound and the metal surface at a molecular level. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B49483.png)